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Compound of Interest

Compound Name: Butanoyl azide

Cat. No.: B15470816 Get Quote

The infrared spectrum of a molecule provides a unique fingerprint based on the vibrational

frequencies of its chemical bonds. For butanoyl azide and its derivatives, the most informative

regions of the IR spectrum are those corresponding to the carbonyl (C=O) stretching, the azide

(N₃) asymmetric stretching, the hydroxyl (O-H) stretching, and the amine (N-H) stretching

vibrations.

While a dedicated experimental spectrum for butanoyl azide is not readily available in the

literature, its characteristic absorption bands can be predicted with high confidence based on

data from analogous acyl azides. The most prominent feature is the strong and sharp

absorption band for the asymmetric stretching of the azide group, which consistently appears in

the 2170-2080 cm⁻¹ region. Additionally, a strong carbonyl absorption is expected.

Below is a comparison of the key IR absorption frequencies for butanoyl azide and its

common synthetic precursors or related compounds: butanoic acid, butanoyl chloride, and

butylamine.
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Compound Name Functional Group
Characteristic
Absorption Band
(cm⁻¹)

Description of
Absorption

Butanoyl Azide Acyl Azide ~2140

Strong, sharp

absorption due to the

asymmetric N=N=N

stretch. This is the

most characteristic

peak for identifying

the azide functionality.

Carbonyl ~1700
Strong absorption

from the C=O stretch.

Butanoic Acid Carboxyl O-H 3300 - 2500

Very broad and strong

absorption due to

hydrogen-bonded O-H

stretching.[1][2]

Carbonyl 1725 - 1700

Strong absorption

from the C=O stretch

of the carboxylic acid

dimer.[1]

Butanoyl Chloride Acyl Chloride ~1800

Strong absorption

from the C=O stretch,

typically at a higher

frequency than

carboxylic acids or

amides.

Butylamine Primary Amine 3370 and 3290

Two distinct peaks

corresponding to the

asymmetric and

symmetric N-H

stretching vibrations of

the primary amine

group, respectively.[3]
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Experimental Protocol: Infrared Spectroscopy of
Liquid Samples
The following is a generalized protocol for obtaining the infrared spectrum of a liquid sample,

such as butanoyl azide or its derivatives, using a Fourier Transform Infrared (FTIR)

spectrometer. Two common methods are described: Attenuated Total Reflectance (ATR) and

the liquid cell (transmission) method.

Method 1: Attenuated Total Reflectance (ATR) FTIR
This is often the preferred method for liquid samples due to its simplicity and minimal sample

preparation.

Apparatus:

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide

crystal).

Pipette or dropper.

Solvent for cleaning (e.g., isopropanol or acetone).

Lint-free wipes.

Procedure:

Background Spectrum: Ensure the ATR crystal is clean and dry. Record a background

spectrum of the empty ATR accessory. This will be automatically subtracted from the sample

spectrum.

Sample Application: Place a small drop of the liquid sample directly onto the center of the

ATR crystal, ensuring the crystal surface is completely covered.

Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be

adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
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Cleaning: After analysis, thoroughly clean the ATR crystal using a soft, lint-free wipe soaked

in an appropriate solvent. Dry the crystal completely.

Method 2: Liquid Cell (Transmission) FTIR
This method involves sandwiching the liquid sample between two infrared-transparent salt

plates.

Apparatus:

FTIR spectrometer.

Demountable liquid cell, consisting of two IR-transparent windows (e.g., NaCl, KBr, or CaF₂)

and a holder.

Pipette or dropper.

Solvent for cleaning (e.g., isopropanol).

Lint-free wipes.

Desiccator for storing the salt plates.

Procedure:

Background Spectrum: Record a background spectrum with the empty FTIR sample

compartment.

Sample Preparation:

Place one salt plate in its holder.

Add a drop of the liquid sample to the center of the plate.

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

Avoid air bubbles.

Secure the plates in the holder.
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Spectrum Acquisition: Place the assembled liquid cell in the sample holder of the

spectrometer and acquire the IR spectrum.

Cleaning: Disassemble the cell and clean the salt plates immediately with a suitable dry

solvent and lint-free wipes. Store the clean, dry plates in a desiccator to prevent damage

from moisture.

Logical Relationships in IR Spectroscopy of
Butanoyl Derivatives
The following diagram illustrates the relationship between the chemical structures of butanoyl
azide and its related compounds and their characteristic IR absorption bands.
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IR Spectroscopy of Butanoyl Derivatives

Butanoyl Derivatives

Characteristic IR Absorptions (cm⁻¹)

Butanoyl Azide
(CH₃CH₂CH₂CON₃)

N₃ Asymmetric Stretch
(~2140)

has

C=O Stretch
(~1700)

has

Butanoic Acid
(CH₃CH₂CH₂COOH)

O-H Stretch
(3300-2500, broad)

has

C=O Stretch
(1725-1700)

has

Butanoyl Chloride
(CH₃CH₂CH₂COCl)

C=O Stretch
(~1800)

has

Butylamine
(CH₃CH₂CH₂CH₂NH₂)

N-H Stretches
(3370 & 3290)

has

Click to download full resolution via product page

Caption: Key IR absorptions of butanoyl derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers
cm-1 detecting ? functional groups present finger print for identification of butyric acid image
diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Comparative Analysis of Butanoyl Derivatives].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15470816#infrared-ir-spectroscopy-of-butanoyl-
azide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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